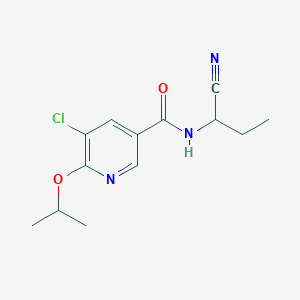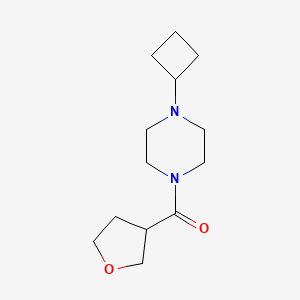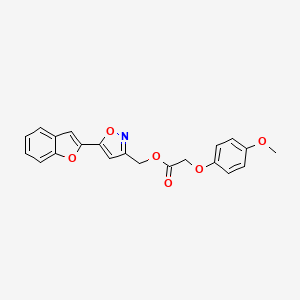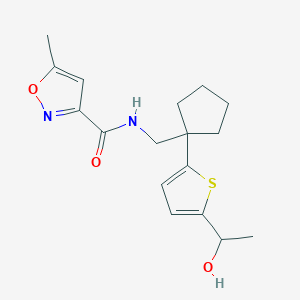![molecular formula C17H16N4O2S B2394914 4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide CAS No. 2380081-90-1](/img/structure/B2394914.png)
4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide (MT-3) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MT-3 is a synthetic compound that belongs to the class of azetidinone derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. This compound has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to apoptosis in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species, which are known to play a role in the development of cancer and inflammation. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. This compound has also been found to be stable under various experimental conditions. However, there are some limitations to the use of this compound in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research on 4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide. One possible direction is to further investigate the anti-cancer properties of this compound and its potential use in cancer therapy. Another direction is to investigate the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential targets. Overall, the research on this compound has shown promising results and has the potential to lead to the development of new therapeutic agents.
Méthodes De Synthèse
4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with thieno[3,2-d]pyrimidin-4-amine in the presence of a base to yield 4-methoxy-N-(1-thieno[3,2-d]pyrimidin-4-yl)benzamide. This intermediate is then reacted with ethyl chloroformate and triethylamine to form this compound (this compound). The synthesis method of this compound has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
4-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Several studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
4-methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-13-4-2-11(3-5-13)17(22)20-12-8-21(9-12)16-15-14(6-7-24-15)18-10-19-16/h2-7,10,12H,8-9H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLSQXOZKAQGNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394832.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2394833.png)





![N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2394845.png)
![2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2394846.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone](/img/structure/B2394847.png)
![4-{5-[1-(2-Thienylsulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2394848.png)
![(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2394849.png)

